Thieno[3,4-b]pyridine derivatives have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological properties. These compounds, characterized by a fused thiophene and pyridine ring, have been synthesized and evaluated for various biological activities, including vasodilator, antihypertensive, anticancer, and calcium channel blocking effects. The focus of this analysis is on Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate, a compound related to the thieno[3,4-b]pyridine class, which has shown potential in various therapeutic areas.
Compounds such as methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate have shown promise as cardiovascular agents due to their potent coronary vasodilator and antihypertensive activities1. The structure-activity relationship studies indicate that certain substituents enhance pharmacological potency, making these compounds potential candidates for the treatment of cardiovascular diseases.
Thieno[3,4-b]pyridine derivatives have also been evaluated for their anticancer properties. For example, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have shown the ability to inhibit tumor cell growth and induce apoptosis in cancer cell lines such as NCI-H4602. Additionally, certain derivatives have demonstrated anti-hepatocellular carcinoma activity, with compounds like methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate exhibiting potent inhibitory effects on HepG2 cells without observed hepatotoxicity4. These findings suggest that thieno[3,4-b]pyridine derivatives could serve as scaffolds for developing new anticancer agents.
The synthesis and chemical properties of thieno[3,4-b]pyridine derivatives are crucial for their application in medicinal chemistry. Studies on the electrochemical oxidation of these compounds provide insights into their redox behavior, which is essential for understanding their mechanism of action and for designing compounds with improved pharmacological profiles3.
The exploration of novel trifluoromethyl-thieno[2,3-b]pyridine derivatives has led to the identification of compounds with significant anticancer activity against various human cancer cell lines5. The synthesis of these compounds involves reactions such as palladium-catalyzed C-N Buchwald-Hartwig coupling, which allows for the introduction of diverse (hetero)arylamino substituents, further expanding the scope of potential biological activities6.
The compound can be classified as a pyridine derivative due to its structural features, which include a fused thieno ring system. The presence of both the hydroxyl and trifluoromethyl groups enhances its chemical reactivity and potential biological activity. It is often synthesized for research purposes in the field of organic chemistry and pharmacology, particularly for its potential applications in drug development.
The synthesis of methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate can be approached through several methodologies. A notable method involves the use of Vilsmeier–Haack formylation reactions, which allow for the introduction of various substituents onto the aromatic rings.
The molecular structure of methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate can be described using several key features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure:
Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate is involved in several chemical reactions due to its reactive functional groups:
The mechanism of action for methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate largely depends on its biological targets:
The physical and chemical properties of methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate are critical for understanding its behavior in various environments:
Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate has several scientific applications:
The systematic IUPAC name methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate (CAS 175203-39-1) provides precise structural information: a thienopyridine core with hydroxyl (-OH) at position 4, trifluoromethyl (-CF₃) at position 2, and a methyl ester (-COOCH₃) at position 7. This naming follows Hantzsch-Widman and fusion nomenclature rules, where "thieno[3,4-b]pyridine" designates a bicyclic system with thiophene fused to pyridine via bonds between thiophene's 3,4-positions and pyridine's b-edge (positions 4,5) [8]. The molecular formula is C₁₀H₆F₃NO₃S, with a molecular weight of 277.22 g/mol and a canonical SMILES representation of COC(=O)C1=C2C(=CS1)C(=O)C=C(N2)C(F)(F)F [1] [9].
Thienopyridines comprise six isomeric frameworks differing in fusion orientation:
Table 1: Structural Classification of Thienopyridine Isomers
Isomer Type | Fusion Pattern | Positional Relationship | Representative Derivatives |
---|---|---|---|
Thieno[2,3-b]pyridine | Thiophene C2-C3 : Pyridine C3-C4 | Linearly fused, angular | Antithrombotic agents (e.g., Clopidogrel) |
Thieno[3,2-b]pyridine | Thiophene C3-C2 : Pyridine C3-C4 | Linearly fused, angular | Vasodilators, kinase inhibitors |
Thieno[3,4-b]pyridine | Thiophene C3-C4 : Pyridine C4-C5 | Linearly fused, angular | Methyl 4-hydroxy-2-(trifluoromethyl) derivative |
Thieno[3,4-c]pyridine | Thiophene C3-C4 : Pyridine C3-C2 | Linearly fused, perpendicular | Less explored; limited applications |
The [3,4-b] fusion creates a unique electron distribution, with the sulfur atom adjacent to the pyridine nitrogen, influencing dipole moments (experimental: 1.57 index of refraction) and molecular packing (density: 1.559 g/cm³) . The 144–145°C melting point reflects moderate intermolecular forces, likely involving hydrogen bonding via the hydroxyl and ester groups [9].
Fluorinated heterocycles emerged prominently with fluorine-containing corticosteroids (e.g., fludrocortisone acetate, 1954) and accelerated with fluoroquinolone antibiotics (1980s) [10]. By 2023, fluorinated drugs constituted ~20% of FDA-approved pharmaceuticals, attributed to fluorine’s electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å van der Waals), and strong C–F bond (485 kJ/mol), which collectively enhance metabolic stability, membrane permeability, and target binding [10]. Thienopyridines gained attention post-1913 after Steinkopf and Lutzkendorf’s synthesis of thieno[2,3-b]pyridine, but [3,4-b] derivatives remained underexplored until the 1990s [8].
The trifluoromethyl group (-CF₃) exemplifies strategic fluorination, contributing to:
Table 2: Milestones in Fluorinated Heterocycle Development
Year | Development | Impact on Medicinal Chemistry |
---|---|---|
1954 | Fludrocortisone acetate (first fluorinated drug) | Validated fluorine’s role in enhancing bioactivity |
1980s | Fluoroquinolones (norfloxacin, ciprofloxacin) | Established fused fluorinated heterocycles as antibiotics |
1990s | Thienopyridine vasodilators (e.g., ticlopidine) | Demonstrated cardiovascular applications of thienopyridines |
2010s | Trifluoromethyl-thienopyridine anticancer agents | Exploited -CF₃ for kinase inhibition and apoptosis induction |
2020s | FDA approvals of fluorinated oligonucleotides | Expanded fluorine utility to biologics and diagnostics |
The evolution culminated in compounds like methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate, where fluorine synergizes with the thienopyridine scaffold for targeted bioactivity [4] [8].
The trifluoromethyl group at position 2 profoundly influences physicochemical and biological properties:
The hydroxyl group at position 4 enables:
Table 3: Substituent Contributions to Molecular Properties
Substituent | Key Properties | Biological Consequences | Experimental Evidence |
---|---|---|---|
Trifluoromethyl (-CF₃) | • Log P increase: +0.9 vs H• σI: +0.42• Metabolic stability: High | • Enhanced cellular uptake• Improved target affinity• Prolonged half-life | • 2–3 fold higher IC₅₀ in kinase assays vs non-CF₃ analogs [4]• 277.22 g/mol MW (mass spec) |
Hydroxyl (-OH) | • pKa: ~8–10• Hydrogen bond donor/acceptor• Tautomerism | • Target binding via H-bonds• Solubility modulation• Chelation of metal ions | • IR absorption: 3200–3400 cm⁻¹ (O-H stretch) • Anticancer activity in HepG2 cells [4] |
Methyl Ester (-COOCH₃) | • Hydrolyzable to carboxylic acid• Moderate polarity (PSA: 87.66 Ų) | • Prodrug potential• Membrane permeability facilitator | • Solubility in DMSO/ethanol [1] [3] |
In cardiovascular applications, methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate demonstrates how -CF₃/-OH synergism enables coronary vasodilation by modulating calcium channel blocking [4]. Similarly, in anticancer derivatives like methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate, the hydroxyl group assists in apoptosis induction via hydrogen bonding to Bcl-2 domains [4]. The specific positioning of -CF₃ ortho to the pyridinic nitrogen in methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate likely amplifies this bioactivity profile by polarizing the ring system [1] [9].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2